molecular formula C7H11N3O2S B188271 Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride CAS No. 66870-47-1

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride

Cat. No.: B188271
CAS No.: 66870-47-1
M. Wt: 201.25 g/mol
InChI Key: SKISAONJDMZROQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is a chemical compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate typically involves the reaction of ethyl bromoacetate with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiadiazine ring can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiadiazines, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom in the thiadiazine ring.

Scientific Research Applications

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like EGFR, BRAF V600E, and VEGFR-2, which are involved in cell proliferation and survival pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-amino-6H-1,3,4-thiadiazin-5-yl)acetate: This compound is similar but lacks the hydrochloride group.

    1,3,4-Thiadiazine Derivatives: Other derivatives of thiadiazine with different substituents on the ring.

Uniqueness

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its potential as a multitargeted inhibitor also sets it apart from other similar compounds.

Properties

CAS No.

66870-47-1

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate

InChI

InChI=1S/C7H11N3O2S/c1-2-12-6(11)3-5-4-13-7(8)10-9-5/h2-4H2,1H3,(H2,8,10)

InChI Key

SKISAONJDMZROQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NN=C(SC1)N.Cl

Canonical SMILES

CCOC(=O)CC1=NN=C(SC1)N

Origin of Product

United States

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